molecular formula C12H15N3O2S2 B2612213 N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide CAS No. 1797076-20-0

N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2612213
CAS No.: 1797076-20-0
M. Wt: 297.39
InChI Key: UJTJCKNZEWKPGG-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group, a methyl group, and a thiophen-3-ylmethyl moiety. The cyclopropyl group may enhance metabolic stability, while the thiophene ring could influence electronic properties and binding interactions due to its aromaticity and sulfur atom .

Properties

IUPAC Name

N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-14-8-12(6-13-14)19(16,17)15(11-2-3-11)7-10-4-5-18-9-10/h4-6,8-9,11H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTJCKNZEWKPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the cyclopropyl and thiophene groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The cyclopropyl and thiophene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group may produce the corresponding amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide, exhibit notable antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism of action typically involves inhibition of bacterial folate synthesis, which is critical for bacterial growth and replication.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation in various cancer types, including lung and breast cancer cell lines. The specific pathways involved are still under investigation, but it is hypothesized that the compound may interfere with cell cycle regulation and promote programmed cell death.

Protein Kinase Inhibition

This compound has been identified as a potential inhibitor of specific protein kinases, particularly those involved in cell signaling pathways associated with cancer progression. For example, it may inhibit the activity of serum and glucocorticosteroid-regulated kinases (SGK), which are implicated in various cellular processes such as metabolism and cell survival.

Structure-Activity Relationship (SAR)

Studies on related compounds have established a structure-activity relationship that helps to identify key functional groups responsible for biological activity. Modifications to the thiophene or pyrazole moieties can enhance the compound's efficacy against target pathogens or cancer cells.

Case Study on Antibacterial Efficacy

In a recent study evaluating the antibacterial activity of sulfonamide derivatives, this compound demonstrated significant activity against MRSA strains with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid. This highlights its potential as a therapeutic agent for treating resistant bacterial infections.

Case Study on Cytotoxic Effects

Another study assessed the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated a remarkable reduction in cell viability at concentrations above 10 µM, suggesting that this compound could be further developed as an anticancer agent.

Summary Table of Applications

Application TypeDescriptionExample Findings
Antimicrobial ActivityEffective against MRSA and other resistant strainsSignificant activity with lower MICs than linezolid
Anticancer ActivityInduces apoptosis in various cancer cell linesReduced cell viability observed in A549 and MCF7 at concentrations > 10 µM
Protein Kinase InhibitionInhibits SGK activity, affecting cellular metabolism and survival pathwaysPotential therapeutic implications for diseases related to uncontrolled growth

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to changes in cellular processes.

    Interfering with cellular signaling pathways: This can affect the regulation of gene expression, cell growth, and apoptosis.

    Inhibiting or activating specific biochemical reactions: This can alter the metabolic pathways and physiological functions of cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other pyrazole- and sulfonamide-containing analogs, such as those described in . Below is a detailed analysis of structural and functional differences:

Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (M+) Melting Point (°C) Potential Applications
N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide (Target) Pyrazole-sulfonamide Cyclopropyl, thiophen-3-ylmethyl Not reported Not reported Hypothesized kinase inhibition
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide (Example 57) Pyrazolo-pyrimidine-sulfonamide Cyclopropyl, fluorophenyl, chromen-4-one 616.9 211–214 Anticancer/kinase inhibition
4-(...)-N-isopropylbenzenesulfonamide (Example in ) Pyrazolo-pyrimidine-sulfonamide Isopropyl, fluorophenyl, chromen-4-one 616.9 Not reported Kinase inhibition

Key Observations:

Core Structure Differences: The target compound features a pyrazole-sulfonamide core, whereas Example 57 () incorporates a pyrazolo-pyrimidine scaffold. The latter’s extended aromatic system may enhance binding to ATP pockets in kinases, a common mechanism in anticancer agents . The thiophene moiety in the target compound replaces the fluorophenyl and chromen groups in Example 55.

Substituent Effects: Cyclopropyl vs. Thiophene vs. Fluorophenyl/Chromen: The absence of fluorine and chromen in the target compound may limit its DNA intercalation properties but could reduce toxicity risks associated with polyhalogenated aromatics.

Physicochemical Properties :

  • Melting points for the target compound are unreported, but Example 57’s MP of 211–214°C suggests high crystallinity, likely due to hydrogen bonding from the sulfonamide and chromen groups . The target’s thiophene might lower melting points due to reduced polarity.

Synthetic Pathways :

  • highlights the use of Suzuki-Miyaura coupling (e.g., boronic acids with palladium catalysts) to assemble similar compounds. The target compound may be synthesized via analogous methods, substituting thiophen-3-ylmethyl boronic acid for fluorophenyl derivatives .

Research Implications and Gaps

Key research gaps include:

  • Activity Data: No IC₅₀ values or binding affinities are reported for the target compound. Comparative studies with Example 57 could clarify the impact of thiophene versus chromen/fluorophenyl groups.
  • Solubility and Stability : The cyclopropyl-thiophene combination may offer unique ADME profiles, but experimental data are needed.
  • Crystallography: notes SHELX’s role in small-molecule refinement. Future work could employ SHELXL to resolve the target’s crystal structure, aiding in structure-activity relationship (SAR) studies .

Biological Activity

N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound's structure features a pyrazole ring linked to a thiophene moiety through a methylene bridge, along with a sulfonamide functional group. The molecular formula and weight are essential for understanding its interactions with biological targets. The InChI key for this compound is HFEIPYSFOGRAGD-UHFFFAOYSA-N , and its canonical SMILES representation is CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3=CSC=C3) .

Synthesis

The synthesis of this compound typically involves multi-step reactions, including cyclocondensation techniques. A common approach includes the reaction of hydrazine derivatives with diketones to form pyrazole structures, followed by subsequent reactions to introduce thiophene and sulfonamide groups. The use of aprotic dipolar solvents has been shown to enhance yields significantly compared to traditional protic solvents.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the inhibitory potency of related compounds against various cancer cell lines, such as human colon adenocarcinoma and breast cancer cells, with IC50 values ranging from 0.013 to 0.067 μM against specific targets like IKK-2 .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have shown promise in inhibiting pro-inflammatory cytokines such as TNFα and IL-17, which are critical in inflammatory responses. For instance, certain pyrazole-based compounds demonstrated IC50 values in the nanomolar range against these cytokines, suggesting strong anti-inflammatory activity .

Case Studies and Research Findings

  • Inhibition of Enzymes : this compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and inflammation. For example, it showed promising results against cyclooxygenases (COX) and histone deacetylases (HDAC), which are pivotal in various disease mechanisms .
  • Structure-Activity Relationship (SAR) : The relationship between the chemical structure of pyrazole derivatives and their biological activity has been extensively studied. Modifications in the substituents on the pyrazole ring can significantly enhance their potency against specific biological targets .
  • Quantum Chemical Investigations : Computational studies have provided insights into the electronic properties and potential interactions of the compound with biological macromolecules. These studies help predict how structural changes can influence biological activity .

Comparative Analysis

The following table summarizes the biological activities of various pyrazole derivatives compared to this compound:

Compound NameIC50 (μM)Activity Type
This compound0.013 - 0.067Anti-inflammatory
Compound A0.020Anticancer (IKK-2 inhibitor)
Compound B0.044Anti-inflammatory (TNFα)
Compound C0.050COX inhibitor

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